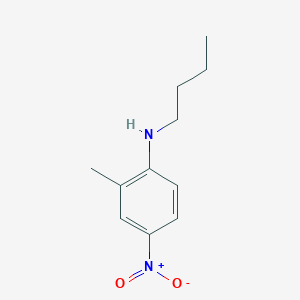

N-butyl-2-methyl-4-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

N-butyl-2-methyl-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-7-12-11-6-5-10(13(14)15)8-9(11)2/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

FHQJOWDUDAKDSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Butyl 2 Methyl 4 Nitroaniline

Retrosynthetic Analysis and Design of Synthetic Pathways for N-butyl-2-methyl-4-nitroaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby revealing potential synthetic pathways. For this compound, the analysis identifies two primary bond disconnections that suggest logical forward synthetic routes.

The most straightforward disconnection is the carbon-nitrogen bond between the butyl group and the aniline (B41778) nitrogen. This leads to two key precursors: 2-methyl-4-nitroaniline (B30703) and a suitable butylating agent, such as a butyl halide. This suggests a synthetic strategy based on the N-alkylation of a pre-formed nitroaniline ring system.

A second retrosynthetic approach involves disconnecting the carbon-nitrogen bond of the nitro group (C-NO2). This points to a precursor molecule, N-butyl-2-methylaniline, which would undergo a regioselective nitration reaction to install the nitro group at the C4 position. Further deconstruction of N-butyl-2-methylaniline by disconnecting the N-butyl bond leads back to 2-methylaniline (o-toluidine), a common industrial chemical.

These two primary retrosynthetic disconnections lead to the design of two main synthetic pathways:

Alkylation Route: Synthesis begins with 2-methyl-4-nitroaniline, which is then N-alkylated using a butyl-containing electrophile.

Nitration Route: Synthesis starts with o-toluidine (B26562), which is first N-alkylated to form N-butyl-2-methylaniline, followed by a regioselective nitration. An alternative within this route is to first nitrate (B79036) a protected form of o-toluidine and then perform the N-alkylation.

The choice between these pathways often depends on the availability and cost of starting materials, as well as the efficiency and regioselectivity of the key chemical transformations. youtube.comyoutube.comyoutube.com

Direct and Indirect Synthetic Routes

The synthesis of this compound can be accomplished through several direct and indirect routes, primarily revolving around the strategic introduction of the nitro and N-butyl groups.

Regioselectivity is crucial when functionalizing an aromatic ring with multiple substituents. In the context of synthesizing the precursor 2-methyl-4-nitroaniline, the most common strategy begins with o-toluidine. google.com Direct nitration of o-toluidine is often problematic, leading to a mixture of isomers and oxidation byproducts.

To overcome this, the amino group is typically "protected" via acylation, for instance, by reacting o-toluidine with acetic anhydride (B1165640) or acetic acid to form N-acetyl-o-toluidine. google.comchemicalbook.com The acetyl group is an ortho-, para-director, but due to steric hindrance from the adjacent methyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the para position. The nitration is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent hydrolysis of the N-acetyl group, usually under acidic or basic conditions, yields the desired 2-methyl-4-nitroaniline with high regioselectivity. chemicalbook.com

A patent application describes an alternative method for producing 2-methyl-4-nitroaniline's isomer, 4-methyl-2-nitroaniline, which avoids highly corrosive acids. patsnap.com This method involves protecting 4-methylaniline with ethyl chloroformate, followed by a copper-catalyzed nitration using tert-butyl nitrite (B80452) as the nitrating agent. patsnap.com A similar regioselective nitration of N-alkyl anilines using tert-butyl nitrite has also been reported, which proceeds efficiently to give N-nitroso N-alkyl nitroanilines. researchgate.net

A direct and efficient pathway to this compound involves the N-alkylation of 2-methyl-4-nitroaniline. This reaction falls under the category of nucleophilic substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking an electrophilic butyl group.

The reaction is typically carried out by treating 2-methyl-4-nitroaniline with a butylating agent, such as n-butyl bromide or n-butyl iodide, in the presence of a base. The base, such as potassium carbonate or sodium hydride, serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the reaction. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.

Table 1: Typical Reagents and Conditions for N-Alkylation of 2-methyl-4-nitroaniline

| Reagent/Condition | Role/Purpose | Example |

| Substrate | Starting material | 2-methyl-4-nitroaniline |

| Alkylating Agent | Source of the butyl group | n-Butyl bromide, n-Butyl iodide |

| Base | Deprotonates the amine | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Reaction medium | Dimethylformamide (DMF), Acetonitrile |

| Temperature | Reaction rate control | Room temperature to moderate heating (e.g., 60-80 °C) |

This method is often preferred due to the commercial availability of 2-methyl-4-nitroaniline and the generally high yields of N-alkylation reactions.

Modern synthetic chemistry increasingly relies on catalysts to improve reaction efficiency, selectivity, and environmental profile. For the synthesis of substituted nitroanilines, catalyst-assisted approaches offer significant advantages over traditional stoichiometric methods.

A notable example is the copper-catalyzed nitration of a protected p-toluidine (B81030) derivative using tert-butyl nitrite as the nitrating agent. patsnap.com In this patented method, a copper salt, such as copper(II) sulfate (B86663) or copper(II) chloride, acts as a catalyst in the C-H nitration reaction. patsnap.com The reaction proceeds under milder conditions than traditional mixed-acid nitration and provides a cleaner reaction profile. patsnap.com Such catalytic systems can enhance regioselectivity and reduce the amount of acidic waste generated.

While specific catalytic methods for the direct synthesis of this compound are not widely documented in public literature, the principles from related syntheses are applicable. For instance, phase-transfer catalysts could be employed in the N-alkylation step to facilitate the reaction between the aqueous-insoluble nitroaniline and an inorganic base.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma The synthesis of this compound can be evaluated and optimized using these principles, with a focus on atom economy and reaction efficiency.

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.comrsc.org The ideal reaction has a 100% atom economy, where there are no byproducts. researchgate.net

Let's analyze the atom economy of the N-alkylation of 2-methyl-4-nitroaniline with n-butyl bromide using potassium carbonate as the base.

Reaction: 2 C₇H₈N₂O₂ + 2 C₄H₉Br + K₂CO₃ → 2 C₁₁H₁₆N₂O₂ + 2 KBr + H₂O + CO₂

In this process, for every two moles of product formed, byproducts of potassium bromide, water, and carbon dioxide are also generated. The atoms from these byproducts are considered waste from an atom economy perspective.

Table 2: Atom Economy Calculation for N-Alkylation of 2-methyl-4-nitroaniline

| Component | Formula | Molar Mass ( g/mol ) | Total Mass In (g) | Total Mass Out (g) |

| Reactants | ||||

| 2-methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 304.30 | |

| n-Butyl bromide | C₄H₉Br | 137.02 | 274.04 | |

| Potassium carbonate | K₂CO₃ | 138.21 | 138.21 | |

| Total Reactant Mass | 716.55 | |||

| Products | ||||

| This compound | C₁₁H₁₆N₂O₂ | 208.26 | 416.52 | |

| Potassium bromide | KBr | 119.00 | 238.00 | |

| Water | H₂O | 18.02 | 18.02 | |

| Carbon dioxide | CO₂ | 44.01 | 44.01 | |

| Total Product Mass | 716.55 |

Calculation:

Formula: % Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Calculation: (416.52 g / 716.55 g) x 100 = 58.1%

The atom economy of this route is 58.1%, indicating that a significant portion of the reactant mass ends up as byproducts. primescholars.com Optimizing this would involve exploring alternative reaction pathways. For example, a hypothetical direct amination of a butyl-substituted nitrotoluene could offer a higher atom economy.

Solvent Selection and Waste Minimization Techniques

The selection of solvents and the implementation of waste minimization strategies are critical for developing environmentally benign and economically viable synthetic processes for this compound and its intermediates.

Solvent Selection:

The table below summarizes various solvents and their roles in the synthesis of this compound and related compounds.

| Solvent/System | Reaction Step | Purpose | Reference |

| Chlorobenzene | Nitration of N-Benzenesulfonyl-o-toluidine | Reaction Solvent | chemicalbook.com |

| Acetic Acid/Acetic Anhydride | Acetylation of o-toluidine | Reagent/Solvent | google.comchemicalbook.com |

| Sulfuric Acid/Water | Hydrolysis of N-acetyl-2-methyl-4-nitroaniline | Reaction Medium | guidechem.com |

| 1,4-Dioxane | Nitration of N-(p-toluene) ethyl carbamate | Reaction Solvent | patsnap.com |

| Ethanol (B145695)/Water | Reduction of nitroanilines | Green Solvent | researchgate.net |

| Solvent-free (Microwave) | Alkyl migration in N-alkylanilines | Green Chemistry Approach | rsc.org |

Waste Minimization Techniques:

The production of dye intermediates like this compound can generate significant waste streams, including acidic and alkaline effluents, and organic residues. smolecule.com Modern synthetic strategies focus on minimizing this waste at its source.

Key waste minimization techniques include:

Catalysis: The use of recyclable heterogeneous catalysts, such as nickel nanoparticles on supports like alumina (B75360) (Ni/θ-Al2O3), for N-alkylation reactions can reduce waste compared to stoichiometric reagents. patsnap.com

Process Optimization: A patented method for preparing 2-methyl-4-nitrophenylamine highlights a process that avoids strong acids for nitration, thereby simplifying post-reaction treatment and reducing acidic waste. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry.

Waste Treatment: For unavoidable waste streams, advanced treatment methods are being developed. For dye intermediate wastewater, a combination of ozone catalytic oxidation and biochemical degradation has been shown to be effective in reducing the chemical oxygen demand (COD), biochemical oxygen demand (BOD), and suspended solids (SS). smolecule.com

Post-Synthetic Functionalization and Derivatization

The chemical reactivity of this compound allows for a variety of post-synthetic modifications, primarily at the nitrogen center and on the aromatic ring. These transformations can lead to a diverse range of derivatives with potentially new and useful properties.

Modifications at the Nitrogen Center

The secondary amine functionality in this compound is a key site for further chemical modification.

Acylation: The nitrogen atom can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction is a common strategy for introducing a variety of functional groups and for protecting the amino group during subsequent reactions on the aromatic ring. ncert.nic.in For instance, the acylation of a starting nitroaniline with acetic anhydride has been reported with a 91% yield. mdpi.com

Further Alkylation: While the primary synthesis involves N-butylation, further alkylation to form a tertiary amine is also possible, though it may require more forcing conditions.

The table below provides examples of reagents used for modifying the nitrogen center of anilines.

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acetic Anhydride | N-acetyl derivative | mdpi.com |

| Acylation | Benzoyl Chloride | N-benzoyl derivative | ncert.nic.in |

| Alkylation | Alkyl Halides | Tertiary Amine | ncert.nic.in |

Aromatic Ring Substituent Introduction

The aromatic ring of this compound is activated towards electrophilic substitution, with the existing substituents directing the position of the incoming electrophile. The amino group is a strong activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The methyl group is a weakly activating, ortho-, para-director. The interplay of these directing effects will influence the regioselectivity of substitution reactions.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved through electrophilic halogenation. For example, aniline reacts readily with bromine water to give a 2,4,6-tribromoaniline (B120722) precipitate. ncert.nic.in To control the degree of halogenation and achieve monosubstitution, the activating effect of the amino group can be modulated by acylation prior to halogenation.

Further Nitration: While the compound already possesses a nitro group, further nitration to introduce a second nitro group is possible under more vigorous conditions, such as using fuming nitric and sulfuric acids. ncert.nic.in The position of the second nitro group will be directed by the existing substituents. For example, the nitration of N-substituted anilines can lead to dinitro derivatives. smolecule.com

Sulfonation: Sulfonation of the aromatic ring can be accomplished using fuming sulfuric acid. This introduces a sulfonic acid group (-SO3H).

The table below summarizes potential electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagent | Potential Product | Reference |

| Bromination | Bromine (Br₂) | Bromo-N-butyl-2-methyl-4-nitroaniline | ncert.nic.in |

| Nitration | Nitric Acid/Sulfuric Acid | Dinitro-N-butyl-2-methyl-4-nitroaniline | smolecule.com |

| Sulfonation | Fuming Sulfuric Acid | This compound-x-sulfonic acid |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding arrangements within a molecule.

The FTIR spectrum of 2-methyl-4-nitroaniline (B30703) reveals distinct absorption bands corresponding to its key functional groups. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. For 2-methyl-4-nitroaniline, the asymmetric stretching mode is observed as a strong band, while the symmetric stretching appears at a lower wavenumber. The amino group (NH₂) vibrations are also prominent, with characteristic stretching bands in the high-frequency region. The aromatic C-H stretching vibrations and the C-C stretching vibrations within the benzene (B151609) ring contribute to the complex pattern observed in the spectrum. The presence of the methyl group (CH₃) is confirmed by its characteristic stretching and bending vibrations.

Table 1: Characteristic FTIR Spectral Data for 2-methyl-4-nitroaniline

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Observed) |

|---|---|---|

| Amino (NH₂) | Asymmetric Stretch | ~3480 |

| Amino (NH₂) | Symmetric Stretch | ~3370 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Methyl (CH₃) | Asymmetric Stretch | ~2960 |

| Methyl (CH₃) | Symmetric Stretch | ~2870 |

| Nitro (NO₂) | Asymmetric Stretch | ~1500-1550 |

| Aromatic C=C | Stretch | ~1600, ~1470 |

| Nitro (NO₂) | Symmetric Stretch | ~1300-1350 |

Note: The exact positions of the peaks can vary slightly based on the sample preparation and measurement conditions.

Table 2: Key Raman Spectral Peaks for 2-methyl-4-nitroaniline

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Observed) |

|---|---|---|

| Aromatic C-H | Stretch | ~3050-3100 |

| Nitro (NO₂) | Symmetric Stretch | ~1340 |

Note: Raman intensities can differ significantly from FTIR intensities for the same vibrational mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of 2-methyl-4-nitroaniline provides a clear map of the proton environments. The protons on the aromatic ring appear as distinct signals in the downfield region due to the deshielding effect of the aromatic current and the electron-withdrawing nitro group. The protons of the amino group typically appear as a broad singlet, and the methyl group protons give a sharp singlet in the upfield region. The integration of these signals corresponds to the number of protons in each environment.

Table 3: ¹H NMR Spectral Data for 2-methyl-4-nitroaniline (in DMSO-d₆)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (adjacent to NO₂) | ~7.89 | Doublet | 1H |

| Aromatic H (adjacent to NH₂ and CH₃) | ~7.88 | Doublet of doublets | 1H |

| Aromatic H (adjacent to NH₂) | ~6.67 | Doublet | 1H |

| Amino (NH₂) | ~6.49 | Broad Singlet | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with the solvent used.

The ¹³C NMR spectrum of 2-methyl-4-nitroaniline reveals the different carbon environments in the molecule. The carbon atom attached to the nitro group is significantly deshielded and appears at a high chemical shift. The other aromatic carbons also show distinct signals based on their substitution and electronic environment. The methyl carbon appears as a characteristic signal in the upfield region of the spectrum.

Table 4: ¹³C NMR Spectral Data for 2-methyl-4-nitroaniline

| Carbon Environment | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-NO₂ | ~145-150 |

| C-NH₂ | ~140-145 |

| C-CH₃ | ~125-130 |

| Aromatic C-H | ~110-125 |

Note: This data is based on predictive models and known chemical shift ranges for similar structures.

While specific 2D NMR data for 2-methyl-4-nitroaniline is not widely published, these techniques are crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the functional groups (amino, methyl, nitro) and the aromatic ring carbons, as well as the quaternary carbons that have no attached protons. For instance, correlations between the methyl protons and the adjacent aromatic carbons would be observable.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Electronic Transitions

Analysis of Electronic Absorption Spectra and Determination of Electronic Band Gaps

The electronic absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from lower to higher energy orbitals. These transitions, typically π → π* and n → π*, are characteristic of the molecule's electronic structure. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the electronic band gap, a crucial parameter for assessing a material's potential in optoelectronic applications.

For the analogous compound, N-butyl-4-nitroaniline, a direct optical band gap of 4.83 eV has been reported. chemsrc.com Another study on N-butyl-4-nitroaniline determined the optical band gap to be 4.64 eV, which was in close agreement with the theoretically calculated HOMO-LUMO energy gap of 4.7062 eV. researchgate.net It is anticipated that N-butyl-2-methyl-4-nitroaniline would exhibit a similar band gap, influenced by the intramolecular charge transfer from the electron-donating amino and alkyl groups to the electron-withdrawing nitro group.

Investigation of Lower Cut-off Wavelengths

The lower cut-off wavelength is the wavelength below which a compound becomes opaque to light. This is a critical property for nonlinear optical (NLO) materials, as a shorter cut-off wavelength indicates a wider transparency range in the visible and near-infrared regions. For N-butyl-4-nitroaniline, the lower cut-off wavelength has been observed to be as low as 235 nm. chemsrc.com A separate investigation reported a sharp cut-off at 237 nm for the same compound. researchgate.net These values suggest good optical transparency, a desirable characteristic for NLO applications.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net This technique is instrumental in confirming the identity of a newly synthesized compound. While specific HRMS data for this compound was not found in the surveyed literature, the exact mass can be calculated from its chemical formula, C₁₁H₁₆N₂O₂. The theoretical exact mass of a related compound, N-butyl-N-methyl-4-nitroaniline (C₁₁H₁₆N₂O), is reported as 208.12100 Da. chemsrc.com

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of a compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the structure of the parent molecule. The fragmentation pathways are often predictable based on the functional groups present in the molecule. For this compound, fragmentation would likely involve cleavage of the butyl group, loss of the nitro group, and other characteristic bond ruptures. A detailed analysis of these fragments would provide conclusive evidence for the compound's structure. However, specific experimental fragmentation data for this compound is not available in the reviewed literature.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a material's physical and chemical properties.

Single-crystal X-ray diffraction analysis has been performed on the related compound N-benzyl-2-methyl-4-nitroaniline, revealing its crystal structure and intermolecular interactions, such as C─H···O and N─H···O hydrogen bonds. researchgate.net Similarly, studies on 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline have detailed their molecular geometries and intermolecular hydrogen bonding networks. researchgate.net While single crystals of N-butyl-4-nitroaniline have been synthesized and their cell parameters determined by X-ray diffraction, detailed crystallographic data for this compound is not present in the public domain literature reviewed. chemsrc.comresearchgate.net Such an analysis would be essential to fully characterize its solid-state structure and to correlate its molecular packing with its macroscopic properties.

Single-Crystal X-ray Diffraction for Unit Cell Parameters and Molecular Geometry

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for this compound could be located. This indicates that the crystal structure of this specific compound has not been determined and deposited in the common repositories.

Powder X-ray Diffraction for Bulk Crystalline Phase Identification

Similarly, a thorough search for powder X-ray diffraction (PXRD) data for this compound did not yield any specific results. PXRD is a fundamental technique for identifying the bulk crystalline phase of a material. The absence of a reference pattern in the scientific literature or databases suggests that this analysis has not been publicly reported for this compound.

Computational Chemistry and Theoretical Characterization of N Butyl 2 Methyl 4 Nitroaniline

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT is widely employed to predict molecular geometries, electronic properties, and spectroscopic data.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational characterization of a molecule like N-butyl-2-methyl-4-nitroaniline is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule with rotatable bonds, such as the butyl group in this compound, multiple local energy minima, or conformers, may exist.

A detailed conformational analysis would be necessary to identify the global minimum energy structure and to understand the energy differences between various stable conformers. This involves systematically rotating the dihedral angles of the butyl chain and the bond connecting the nitrogen to the phenyl ring, followed by a full geometry optimization at each step. The resulting data would generate a conformational energy landscape, revealing the most probable shapes of the molecule at a given temperature. For similar nitroaniline derivatives, DFT calculations have successfully predicted geometric parameters that are in broad agreement with experimental values obtained from techniques like X-ray crystallography.

Table 1: Illustrative Optimized Geometrical Parameters for a Nitroaniline Derivative (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amino) | ~1.35 Å |

| Bond Length | C-N (nitro) | ~1.47 Å |

| Bond Angle | C-N-C (amino) | ~120° |

| Dihedral Angle | C-C-N-O (nitro) | ~0° (planar) |

Note: This table presents typical values for a nitroaniline system and is for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity and easier electronic excitation.

For a push-pull system like this compound, with the electron-donating amino group and the electron-withdrawing nitro group, the HOMO is typically localized over the amino group and the phenyl ring, while the LUMO is concentrated on the nitro group and the ring. This spatial separation of the frontier orbitals is indicative of a significant intramolecular charge transfer character upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaniline Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap | 4.2 |

Note: These energy values are hypothetical and serve to illustrate the concept.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential.

In this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The aromatic ring would display a more complex potential distribution influenced by the competing effects of the donor and acceptor groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for describing the ground state of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating its excited states and, consequently, its optical properties.

Simulation of Electronic Absorption Spectra and Optical Transitions

TD-DFT can be used to calculate the vertical excitation energies and oscillator strengths of a molecule, which correspond to the positions and intensities of the absorption bands in its UV-Visible spectrum. For push-pull molecules like this compound, the lowest energy absorption band is typically dominated by a π → π* transition with a strong intramolecular charge transfer (ICT) character. This transition involves the promotion of an electron from the HOMO to the LUMO. The simulated spectrum can be compared with experimental data to validate the computational methodology. Studies on similar molecules have shown that TD-DFT can accurately predict the main features of their electronic absorption spectra.

Table 3: Illustrative Simulated Electronic Transitions for a Nitroaniline Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.5 | 354 | 0.85 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 4.5 | 275 | 0.15 | HOMO-1 → LUMO |

Note: The data in this table is hypothetical and for illustrative purposes.

Investigation of Excitonic Effects and Charge Transfer Contributions

In the context of molecular aggregates or crystals, excitonic effects, which arise from the Coulombic coupling between the transition densities of individual molecules, can significantly influence the optical properties. While a full treatment of excitonic effects often requires more advanced methods, TD-DFT calculations on dimers or larger clusters can provide valuable insights into how intermolecular interactions modify the absorption spectrum.

Furthermore, a detailed analysis of the molecular orbitals involved in the electronic transitions allows for the quantification of charge transfer contributions. For this compound, the primary electronic transition is expected to exhibit a strong charge transfer from the electron-donating N-butyl-amino group to the electron-withdrawing nitro group, mediated by the π-conjugated system of the phenyl ring. This charge transfer nature is a key factor in the nonlinear optical properties observed in many similar organic molecules.

Despite a comprehensive search for scientific literature and computational data, there is currently no available research specifically focused on the chemical compound “this compound” that would allow for a detailed analysis as requested in the provided outline.

Studies on closely related molecules such as 2-methyl-4-nitroaniline (B30703) (MNA), N-methyl-4-nitroaniline, and N-benzyl-2-methyl-4-nitroaniline are available. These studies employ computational methods like Density Functional Theory (DFT) to investigate properties including Natural Bond Orbital (NBO) analysis, hyperpolarizabilities, and dipole moments. For instance, research on N-benzyl-2-methyl-4-nitroaniline has explored its nonlinear optical properties and calculated its first-order hyperpolarizability. Similarly, extensive theoretical work has been conducted on 2-methyl-4-nitroaniline to understand its electronic structure, and linear and nonlinear optical susceptibilities in crystalline forms.

However, the specific introduction of an N-butyl group would uniquely influence the electronic and steric characteristics of the molecule. This substitution would directly impact intramolecular bonding, charge transfer, and polarization properties in ways that cannot be accurately extrapolated from existing data on analogous compounds with smaller or structurally different N-alkyl or N-aryl substituents.

Therefore, without dedicated computational studies on this compound, any attempt to generate the detailed article as outlined would be speculative and lack the required scientific accuracy. The specific quantification of donor-acceptor interactions, stabilization energies, hyperconjugative interactions, dipole moments, polarizability tensors, and hyperpolarizability values is contingent on quantum chemical calculations performed on the exact molecular structure of this compound. Furthermore, an analysis of its intermolecular interactions would require crystallographic or self-assembly data that is not present in the public domain.

Analysis of Intermolecular Interactions within Crystalline and Self-Assembled Structures

Characterization of Hydrogen Bonding Networks (N-H···O, C-H···O)

Hydrogen bonding plays a pivotal role in the supramolecular assembly of nitroaniline derivatives, dictating their crystal packing and subsequent material properties. In molecules related to this compound, N-H···O and C-H···O interactions are dominant.

For the parent compound, 2-methyl-4-nitroaniline, molecules act as both double donors and double acceptors of N-H···O hydrogen bonds. These interactions link the molecules into a robust three-dimensional framework. researchgate.net Similarly, in other substituted nitroanilines, such as 2-iodo-4-nitroaniline, paired N-H···O hydrogen bonds form distinct chains and sheets within the crystal lattice. nih.gov

The introduction of an N-butyl group to the 2-methyl-4-nitroaniline structure is expected to modify this network. The secondary amine (N-H) group remains a potent hydrogen bond donor, readily interacting with the highly electronegative oxygen atoms of the nitro group on neighboring molecules. It is computationally predicted that strong N-H···O hydrogen bonds would be a primary motif in the crystal structure of this compound.

Table 1: Predicted Hydrogen Bond Parameters in Nitroaniline Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference Compound(s) |

|---|---|---|---|---|---|

| N-H···O | Amino Group (N-H) | Nitro Group (O) | 2.9 - 3.4 | 150 - 170 | 2-methyl-4-nitroaniline, 3,5-dinitroaniline |

| C-H···O | Aromatic Ring (C-H) | Nitro Group (O) | 3.2 - 3.6 | 130 - 160 | 2,4-dinitro-N-methylaniline |

Quantification of Pi-Pi (π-π) Stacking Interactions

Aromatic π-π stacking interactions are non-covalent interactions crucial for the stabilization of crystal structures containing phenyl rings. These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of adjacent aromatic rings.

In derivatives of nitroaniline, π-π stacking is a frequently observed phenomenon that contributes to the cohesion of the crystal lattice. For instance, studies on polymorphs of 2-iodo-4-nitroaniline show that sheets formed by hydrogen bonds are linked by aromatic π-π stacking interactions, creating a continuous three-dimensional structure. nih.gov In other related compounds, weak π-π stacking interactions provide additional stabilization to the crystal structure. nih.goviucr.org

For this compound, the substituted phenyl ring is expected to engage in π-π stacking. The presence of both an electron-donating amino group and an electron-withdrawing nitro group enhances the quadrupole moment of the aromatic ring, favoring offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion. Computational models of similar molecules suggest that the interplanar distance for such interactions typically falls in the range of 3.3 to 3.8 Å. The flexible N-butyl chain may influence the specific geometry of this stacking by introducing steric effects that affect how closely molecules can pack.

Table 2: Typical Geometries of π-π Stacking Interactions in Aromatic Compounds

| Parameter | Description | Typical Value |

|---|---|---|

| Interplanar Distance | The perpendicular distance between the planes of two aromatic rings. | 3.3 - 3.8 Å |

| Centroid-to-Centroid Distance | The distance between the geometric centers of two aromatic rings. | 3.5 - 4.5 Å |

Investigation of van der Waals and Electrostatic Interactions

Van der Waals Interactions: These are short-range attractive forces arising from temporary fluctuations in electron density (London dispersion forces). The butyl group, being a nonpolar alkyl chain, will primarily interact with neighboring molecules via these dispersion forces. The cumulative effect of these interactions, especially from the flexible butyl chain conforming to the contours of adjacent molecules, is a critical component of the crystal's stability. Computational studies on similar systems show that van der Waals forces are the dominant stabilizing interaction for non-polar moieties. mdpi.com

Electrostatic Interactions: These forces arise from the permanent charge distribution within the molecule. The this compound molecule possesses a significant dipole moment due to the powerful electron-withdrawing nitro group (-NO₂) and the electron-donating N-butyl-amino group (-NHC₄H₉). This charge separation leads to strong electrostatic interactions between molecules, where the positive potential region of one molecule aligns with the negative potential region of another. Computational analyses of related nitroaniline clusters have demonstrated that electrostatic interactions are magnified in the solid state and play a crucial role in determining the material's properties. researchgate.net

The interplay between these forces is complex; strong electrostatic attractions between the polar ends of the molecules will dictate the primary arrangement, while the van der Waals interactions of the butyl chains will influence the finer details of the packing efficiency.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint of close contacts between different atomic species.

For this compound, a theoretical Hirshfeld analysis can be predicted based on studies of analogous compounds. nih.goviucr.org The surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the sum of van der Waals radii in red.

Based on analyses of structurally similar molecules, the dominant interactions are expected to be:

O···H/H···O Contacts: These represent the hydrogen bonds (both N-H···O and C-H···O) and are predicted to be the most significant contribution to the Hirshfeld surface, likely accounting for 35-45% of all close contacts. iucr.org These appear as distinct red spots on the dnorm surface.

H···H Contacts: Given the presence of the butyl group and the methyl group, contacts between hydrogen atoms will be abundant, likely contributing 20-30% to the surface area.

C···H/H···C Contacts: These contacts are associated with the packing of the aromatic rings and the alkyl chain and are also a significant component.

C···C Contacts: These are indicative of π-π stacking interactions.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The distribution and percentage of these contacts offer a clear picture of the relative importance of different forces in the crystal packing.

Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound

| Contact Type | Predicted Contribution (%) | Associated Interaction |

|---|---|---|

| O···H / H···O | 35 - 45% | N-H···O and C-H···O Hydrogen Bonding |

| H···H | 20 - 30% | Van der Waals forces |

| C···H / H···C | 10 - 15% | Aromatic and alkyl packing |

| C···C | 3 - 7% | π-π Stacking |

| N···H / H···N | 2 - 5% | Weaker intermolecular contacts |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic parameters that can be compared with experimental data.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated with good accuracy. The chemical environment of each nucleus dictates its shielding and, therefore, its resonance frequency.

¹H NMR: The aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The N-H proton signal would likely be a broad singlet, its position sensitive to solvent and concentration. The protons of the butyl chain will appear in the upfield region (δ 0.9-3.5 ppm), with the protons on the carbon adjacent to the nitrogen atom (α-CH₂) being the most downfield due to the inductive effect of the nitrogen.

¹³C NMR: The aromatic carbons will have distinct chemical shifts influenced by their position relative to the substituents. The carbon attached to the nitro group (C4) is expected to be significantly downfield. The carbons of the butyl chain will appear in the typical aliphatic region of the spectrum. Studies on similar N-butyl substituted nitroaromatics confirm these general trends. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra are determined by the vibrational modes of the molecule. DFT calculations can predict these frequencies, which correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrational modes would include:

N-H Stretching: A sharp band around 3300-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the butyl and methyl groups just below 3000 cm⁻¹.

NO₂ Stretching: Strong, distinct asymmetric and symmetric stretching bands typically found around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C=C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

These computational predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and methodological approximations, improving the agreement with experimental results.

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methyl-4-nitroaniline |

| 2-iodo-4-nitroaniline |

| 3,5-dinitroaniline |

| 2,4-dinitro-N-methylaniline |

Investigation of Linear and Nonlinear Optical Nlo Properties

Fundamental Principles of Optical Nonlinearity in N-butyl-2-methyl-4-nitroaniline System

The significant nonlinear optical response of this compound originates from its molecular architecture, which is a classic example of a "push-pull" system. This structure consists of an electron-donating group and an electron-accepting group attached to opposite ends of a conjugated π-electron system. researchgate.net

Electron Donor Group: The N-butylamino group (-NH-C₄H₉) acts as an electron donor.

Conjugated System: The benzene (B151609) ring provides the delocalized π-electron bridge that facilitates charge mobility.

Electron Acceptor Group: The nitro group (-NO₂) serves as a strong electron acceptor.

This arrangement creates a molecule with a large ground-state dipole moment. When an intense external electric field from a laser interacts with the molecule, it induces a significant intramolecular charge transfer (ICT) from the donor to the acceptor end. researchgate.net This redistribution of electron density is responsible for the large molecular first hyperpolarizability (β), which is the microscopic origin of the macroscopic second-order NLO susceptibility (χ⁽²⁾) in the bulk material. acs.org For the NLO effect to be present in the bulk crystal, the molecules must crystallize in a non-centrosymmetric arrangement, a key challenge in designing NLO materials. researchgate.net The properties of similar molecules like 2-methyl-4-nitroaniline (B30703) (MNA) have been extensively studied to understand how molecular packing influences the final NLO response. acs.orgresearchgate.net

Second-Order Nonlinear Optical Response

The second-order NLO response is characterized by phenomena such as second harmonic and sum frequency generation, which are highly dependent on the material's χ⁽²⁾ tensor.

Second Harmonic Generation (SHG) is a process where two photons of the same frequency are combined to generate a new photon with twice the frequency (and half the wavelength). The efficiency of this process is a primary metric for NLO materials. The Kurtz-Perry powder technique is a standard method for rapidly screening new materials for SHG activity. It involves irradiating a powdered sample with a laser and measuring the intensity of the generated second-harmonic light relative to a known standard like potassium dihydrogen phosphate (B84403) (KDP) or urea.

While specific Kurtz-Perry SHG efficiency data for this compound is not prominently available in published literature, extensive studies on its analogs provide valuable context. For instance, 2-methyl-4-nitroaniline (MNA) is known to have a very large SHG response. google.com Research on nanofibers of MNA has shown that its effective nonlinear optical coefficient can be two orders of magnitude greater than that of bulk MNA powder. rsc.org Another related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), also exhibits high SHG efficiency. mdpi.com Given the structural similarities, this compound is expected to be a highly efficient SHG material, though experimental verification is necessary.

A complete understanding of a material's NLO response requires the characterization of its second-order NLO tensor, represented by coefficients dij. These coefficients relate the strength of the generated second-harmonic signal to the polarization and propagation direction of the incident light. The Maker fringe technique is a common method used to determine these coefficients from high-quality single crystals.

Detailed experimental data for the NLO tensor of this compound is not currently available. However, a comprehensive study on the closely related compound N-benzyl-2-methyl-4-nitroaniline (BNA) provides an excellent reference for the expected magnitude and anisotropy of these coefficients. nih.govnih.gov The non-vanishing second-order NLO coefficients for BNA were determined using the Maker fringe method with a 1064 nm pump laser. nih.gov

Table 1: Second-Order NLO Tensor Coefficients for N-benzyl-2-methyl-4-nitroaniline (BNA) Data sourced from a study on BNA and is used as a reference for the potential properties of this compound. nih.gov

| NLO Coefficient | Measured Value (pm/V) |

| d₃₃ | 231 ± 5 |

| d₁₅ | 77.6 ± 1.6 |

| d₃₂ | 63.1 ± 1.3 |

| d₂₄ | 48.0 ± 1.0 |

| d₃₁ | 27.2 ± 0.6 |

This interactive table summarizes the significant NLO coefficients for the analog compound BNA, highlighting the exceptionally large d₃₃ component.

The remarkably large value of d₃₃ in BNA suggests that the molecules are highly aligned along the crystallographic c-axis, maximizing the contribution from the primary charge-transfer axis of the molecule. nih.gov It is plausible that this compound, if grown in a similar non-centrosymmetric crystal structure, would also possess large tensor coefficients.

Sum Frequency Generation (SFG) is another second-order NLO process where two photons of different frequencies (ω₁ and ω₂) mix within the material to produce a single photon with the sum of the frequencies (ω₃ = ω₁ + ω₂). Efficient SFG requires phase-matching, a condition where the momentum of the interacting photons is conserved, allowing the generated signal to grow constructively over the interaction length. nih.gov

Achieving phase-matching depends on the material's refractive indices at the three interacting wavelengths. By carefully choosing the propagation directions and polarizations of the input beams, it is possible to satisfy the phase-matching condition: k₃ = k₁ + k₂ , where k is the wave vector.

Specific studies on SFG phase-matching and efficiency in this compound are scarce. However, the potential for efficient frequency conversion is high, given its expected large NLO coefficients. Research on MNA has demonstrated phase-matched SHG in optical waveguides, a configuration that could be adapted for SFG processes. nih.gov For materials like BNA and MNA, the large birefringence (the difference in refractive indices for different polarizations) is advantageous for achieving phase-matching across a broad range of wavelengths. researchgate.netnih.gov This would allow, for example, the mixing of a common Nd:YAG laser (1064 nm) with a beam from a tunable optical parametric oscillator to generate custom wavelengths in the visible or UV spectrum.

Linear Optical Properties in Single Crystals and Thin Films

The linear optical properties, particularly the refractive indices, are fundamental as they dictate how light propagates through the material and are essential for designing phase-matching schemes for NLO applications.

The principal refractive indices (nₓ, nᵧ, n₂) describe the speed of light for polarizations aligned with the principal axes of the crystal. These values are wavelength-dependent, a phenomenon known as dispersion. Sellmeier equations are empirical formulas that model this dispersion, providing accurate refractive index values over a range of wavelengths.

As with other specific optical data, experimentally determined principal refractive indices and Sellmeier equations for this compound are not readily found in the literature. However, the study on N-benzyl-2-methyl-4-nitroaniline (BNA) provides fitted refractive index values at the fundamental (1064 nm) and second-harmonic (532 nm) wavelengths, which were obtained during the analysis of Maker fringe data. nih.gov

Table 2: Refractive Indices of N-benzyl-2-methyl-4-nitroaniline (BNA) at Fundamental and SHG Wavelengths Data sourced from a study on BNA and is presented as an illustrative example. nih.gov

| Wavelength | nₓ | nᵧ | n₂ |

| 1064 nm | 1.568 | 1.707 | 1.808 |

| 532 nm | 1.631 | - | 2.093 |

This interactive table shows the measured refractive indices for the analog BNA, indicating significant birefringence (n₂ > nᵧ > nₓ), which is crucial for phase-matching.

The data clearly shows that BNA is a birefringent material with a high degree of optical anisotropy. This property is essential for achieving phase-matching in NLO processes like SHG and SFG. A full set of Sellmeier equations would require measuring the refractive indices at multiple wavelengths, but these values provide critical data points for device design.

Investigation of this compound: A Review of Available Scientific Literature

Following a comprehensive review of scientific databases and literature, it has been determined that there is a significant lack of specific, published research on the chemical compound This compound corresponding to the detailed outline provided. The existing body of research in the field of nonlinear optics extensively covers related compounds, but data specifically addressing the optical and structural properties of this compound is not available in the public domain.

Extensive searches for data pertaining to the optical anisotropy, birefringence, structure-property relationships, and specific device applications of this compound did not yield the necessary information to construct the requested detailed analysis. The scientific literature is rich with studies on analogous compounds, which include:

N-benzyl-2-methyl-4-nitroaniline (BNA): A widely studied organic nonlinear optical (NLO) crystal. Research has characterized its second-order NLO tensor, and it is recognized for its potential in terahertz (THz) wave generation and for use in optoelectronic devices. nih.govresearchgate.net

2-methyl-4-nitroaniline (MNA): The parent compound, which is itself a significant NLO material. Its electronic and nonlinear optical properties, influenced by crystal packing and molecular structure, have been the subject of theoretical and experimental studies. researchgate.netresearchgate.net

N-butyl-4-nitroaniline (NB4N): This related compound has been synthesized and investigated for its second harmonic generation (SHG) efficiency and potential for optoelectronic applications.

Positional Isomers: General information exists for isomers like N-butyl-4-methyl-2-nitroaniline, noting its potential use in materials science for its electronic properties, but without in-depth NLO analysis. smolecule.com

The investigation reveals that while the broader class of nitroaniline derivatives is of great interest for applications in nonlinear optics and materials science, the specific N-butyl derivative requested has not been a focus of detailed research publications. The influence of the butyl group on the electronic structure, crystal packing, and resultant nonlinear optical properties, as required by the outline, has not been documented.

Due to the strict constraint to focus solely on this compound, it is not possible to generate a scientifically accurate article that adheres to the provided, detailed outline. Creating content for the specified sections would require speculation or the incorrect attribution of data from related but chemically distinct compounds, which would violate the principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time. Further experimental research and publication on the synthesis, crystal growth, and characterization of this compound would be required to provide the data necessary for such a review.

Applications in Advanced Optical Materials and Devices

Development of Fast Response and Blue-Light Filtering Optical Components

The development of optical components with rapid response times and the ability to filter blue light is a critical area of research for applications ranging from protective eyewear to advanced display technologies. Organic materials can be integrated into devices such as liquid crystal cells to enhance their performance. For instance, doping liquid crystals with specific organic molecules can lead to a decrease in rotational viscosity and an increase in dielectric anisotropy, resulting in faster switching times.

Furthermore, compounds that exhibit strong absorbance in the blue region of the electromagnetic spectrum can act as effective blue-light filters. This is particularly relevant for mitigating the potential harmful effects of high-energy visible light from electronic screens and LED lighting. While a related compound, N-benzyl-2-methyl-4-nitroaniline, has been shown to have a strong absorbance at around 400 nm, making it suitable for blue-light filtering applications, specific data for this compound is not available in the reviewed literature. nih.gov Without experimental data on its absorption spectrum, its potential for blue-light filtering remains unconfirmed.

Potential in Terahertz Emission Applications

The terahertz (THz) region of the electromagnetic spectrum holds immense promise for applications in security screening, medical imaging, and high-speed wireless communications. Organic NLO crystals have emerged as efficient materials for the generation of THz radiation through processes like optical rectification and difference frequency generation (DFG).

Research has highlighted that N-benzyl-2-methyl-4-nitroaniline (BNA) crystals are highly efficient THz emitters. elsevierpure.com Large, high-quality BNA crystals have been grown and demonstrated to generate widely tunable THz waves. researchgate.net The efficiency of THz generation is critically dependent on the crystal's nonlinear optical coefficients and its phase-matching capabilities. Studies on BNA have shown it to be a more efficient THz emitter than some inorganic crystals like ZnTe and GaP within certain frequency ranges. elsevierpure.com

However, the potential of this compound in this domain is currently speculative. The substitution of the benzyl (B1604629) group with a butyl group would alter the molecular structure and, consequently, the crystal lattice and electronic properties that govern THz emission. Without dedicated studies on the synthesis, crystal growth, and characterization of this compound, its efficacy as a terahertz emitter cannot be determined.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry

Mechanistic Studies of Specific Functional Group Transformations

The primary reactive sites for functional group transformations in N-butyl-2-methyl-4-nitroaniline are the nitro group and the secondary amine. Mechanistic studies on analogous compounds provide a clear framework for understanding these reactions.

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds. The process involves a six-electron reduction to yield the corresponding primary amine. nih.gov This transformation does not occur in a single step but proceeds through a series of intermediates. The generally accepted pathway, based on the classical Haber-Lukashevich mechanism, involves the sequential formation of a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate before the final amino (-NH2) group is formed. nih.govorientjchem.orgresearchgate.net

Two primary mechanistic routes are considered for this reduction:

Direct Hydrogenation: In catalytic hydrogenation, using catalysts like palladium, platinum, or nickel, the reaction proceeds through the successive addition of hydrogen. orientjchem.orgmasterorganicchemistry.com The nitro compound interacts with the catalyst surface, where it reacts with adsorbed hydrogen. orientjchem.org The process can be visualized as three successive two-electron steps, converting the nitro group to the nitroso, then to the hydroxylamine, and finally to the amine. nih.gov

Chemical Reduction: Using reducing agents such as metals (tin, iron, zinc) in an acidic medium, the mechanism is believed to involve single electron transfers. masterorganicchemistry.com

Table 1: General Intermediates in the Reduction of Aromatic Nitro Compounds

| Step | Intermediate Compound | Functional Group | Notes |

| 1 | Nitrosoarene | -NO | Often a transient species, as its reduction is typically faster than the initial reduction of the nitro group. nih.gov |

| 2 | N-Arylhydroxylamine | -NHOH | A key intermediate that can sometimes be isolated. It can undergo further reactions or rearrangements. nih.gov |

| 3 | Aminoarene (Amine) | -NH2 | The final product of the complete six-electron reduction. |

The secondary amine in this compound is a nucleophile and can undergo further N-alkylation. ncert.nic.in The conventional method for N-alkylation involves reaction with an alkyl halide, such as methyl iodide, in a nucleophilic aliphatic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds as follows:

The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide.

This forms a trialkylammonium salt as an intermediate.

A subsequent deprotonation step by a base yields the neutral tertiary amine.

A significant challenge in this reaction is over-alkylation. masterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, meaning it can compete for the remaining alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This lack of selectivity can result in a mixture of products. wikipedia.org

To achieve more controlled and selective N-alkylation, alternative methods have been developed. Transition-metal-catalyzed N-alkylation using alcohols as alkylating agents offers a more efficient route. acs.org These reactions, often catalyzed by iridium or ruthenium complexes, proceed through a different mechanism, typically involving the initial oxidation of the alcohol to an aldehyde, formation of an imine intermediate with the amine, and subsequent reduction to the alkylated amine. acs.org

Nucleophilic and Electrophilic Reactivity of the Aromatic System

The reactivity of the benzene (B151609) ring in this compound towards electrophilic and nucleophilic attack is determined by the combined electronic effects of the N-butylamino, methyl, and nitro substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient. mdpi.com This significantly increases the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to the nitro group (positions 1 and 2). For an SNAr reaction to proceed, a good leaving group (like a halide) is typically required at one of these activated positions. researchgate.net While this compound itself lacks a suitable leaving group, its derivatives containing halogens at positions 1 or 2 would be highly reactive towards nucleophiles. The reaction mechanism involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. nih.gov

Table 2: Predicted Reactivity of the Aromatic Ring

| Reaction Type | Directing Influence of Substituents | Most Likely Position(s) for Attack | Overall Reactivity |

| Electrophilic Substitution | -NH(C4H9): o,p-director (activating)-CH3: o,p-director (activating)-NO2: m-director (deactivating) | 3 and 5 | Deactivated due to -NO2 group |

| Nucleophilic Substitution | -NO2: Activates o,p-positions | 1 and 2 (if a leaving group is present) | Activated due to -NO2 group |

Synthesis and Characterization of Novel Derivatives and Analogs

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. This is achieved by modifying the N-alkyl chain or by introducing new substituents onto the aromatic ring.

Modifying the N-butyl group can alter the steric and electronic properties of the amine. A common strategy to synthesize analogs with different alkyl chains (e.g., N-ethyl, N-benzyl) involves the N-alkylation of the parent amine, 2-methyl-4-nitroaniline (B30703). sigmaaldrich.com As direct alkylation with alkyl halides can be problematic, reductive amination provides a more controlled alternative. This "one-pot" method involves reacting 2-methyl-4-nitroaniline with an aldehyde or ketone in the presence of a reducing agent.

For example, reacting 2-methyl-4-nitroaniline with benzaldehyde (B42025) followed by reduction would yield N-benzyl-2-methyl-4-nitroaniline. nih.govresearchgate.net This approach avoids the issue of over-alkylation and allows for the synthesis of a wide variety of N-substituted analogs.

Introducing additional substituents onto the aromatic ring can dramatically alter the molecule's electronic landscape.

Electron-Withdrawing Groups: The introduction of a halogen, such as chlorine, creates a derivative with modified reactivity. For example, N-butyl-2-chloro-N-methyl-4-nitroaniline is a known derivative where a chloro group has been added. chemsrc.com The presence of a strong electron-withdrawing group like a nitro group can inhibit certain photochemical reactions. researchgate.net

Electron-Donating Groups: The synthesis of analogs with electron-donating groups, such as a methoxy (B1213986) group, can also be achieved. For instance, N-(4-methoxybenzyl)-2-methyl-4-nitroaniline is a derivative where an electron-donating methoxy group is present on the N-benzyl substituent. nih.gov The introduction of such groups can enhance properties like nonlinear optical (NLO) activity by promoting charge transfer within the molecule.

The characterization of these new derivatives relies on standard analytical techniques. Single crystal X-ray diffraction is used to determine the precise molecular structure and crystal packing. researchgate.netnih.gov Spectroscopic methods such as Fourier-transform infrared (FTIR) and UV-visible-near infrared (UV-vis-NIR) are employed to identify functional groups and analyze optical properties, while thermal analysis confirms stability and melting points. researchgate.net

Table 3: Selected Derivatives and Analogs of this compound

| Compound Name | Molecular Formula | Modification Type | Reference |

| N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | N-alkyl chain modification | nih.gov |

| N-butyl-2-chloro-N-methyl-4-nitroaniline | C11H15ClN2O2 | Ring substitution (EWG) & N-alkylation | chemsrc.com |

| N-(4-methoxybenzyl)-2-methyl-4-nitroaniline | C15H16N2O3 | N-alkyl chain modification with EDG | nih.gov |

| N-butyl-N-methyl-4-nitroaniline | C11H16N2O2 | N-alkylation of parent compound | chemsrc.com |

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of the kinetic and thermodynamic aspects of chemical reactions involving this compound is crucial for understanding its reactivity, optimizing reaction conditions for the synthesis of its derivatives, and predicting the stability of the resulting products. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be derived from the well-established principles of physical organic chemistry and by analyzing data from structurally related compounds. The reactivity of this molecule is primarily dictated by the electronic and steric effects of the n-butyl, methyl, and nitro substituents on the aniline (B41778) core.

The key reactions of this compound, like other substituted anilines, include electrophilic aromatic substitution, diazotization of the amino group, and subsequent azo coupling reactions. The kinetic and thermodynamic parameters of these reactions are significantly influenced by the interplay of the substituents.

Influence of Substituents on Reactivity:

The n-butyl group attached to the nitrogen atom is an electron-donating group through the inductive effect (+I). This increases the electron density on the nitrogen and, to a lesser extent, on the aromatic ring, which would generally be expected to activate the ring towards electrophilic attack and increase the basicity of the amino group.

The methyl group at the ortho position is also an electron-donating group (+I and hyperconjugation). However, its position introduces significant steric hindrance around the amino group and the adjacent ring carbon. This steric effect can play a dominant role in controlling the regioselectivity and rate of reactions.

The nitro group at the para position is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It strongly deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the amino group.

Interactive Data Table: Hammett Substituent Constants

The following table presents the Hammett constants (σ) for the substituents present in this compound. These values are indicative of the electronic influence of each group on the reactivity of the aromatic ring.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) |

| -NO₂ | para | 0.78 | 0.71 |

| -CH₃ | ortho | -0.17 (para equivalent) | -0.07 |

| -NH(n-Bu) | para | -0.83 | -0.15 |

Note: The Hammett constant for the ortho-methyl group is an approximation, as ortho effects are complex and include steric factors not accounted for by the standard Hammett equation. The value for the -NH(n-Bu) group is for the related -NHCH₃ group and serves as an estimate.

Kinetic Aspects of Key Reactions:

Electrophilic Aromatic Substitution: The strong deactivating effect of the para-nitro group significantly reduces the rate of further electrophilic aromatic substitution on the ring. The positions ortho to the amino group are the most activated by the amino group, but the existing methyl group at one of these positions and the steric bulk of the N-butyl group would likely hinder attack at the other ortho position. Therefore, electrophilic substitution reactions on this compound are expected to be slow and require harsh conditions.

Diazotization: The diazotization of this compound involves the reaction of the amino group with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid. The rate of diazotization is influenced by the basicity of the aniline. The electron-withdrawing nitro group decreases the basicity of the amino nitrogen, which would slow down the initial N-nitrosation step. rsc.orgrsc.org However, the electron-donating n-butyl and methyl groups would counteract this effect to some extent. Studies on substituted anilines have shown that the diazotization reaction rates can approach diffusion-controlled limits for highly basic anilines. rsc.orgrsc.org For this compound, the rate would be a balance of these opposing electronic effects, likely resulting in a moderate reaction rate.

Azo Coupling: The diazonium salt formed from this compound can act as an electrophile in azo coupling reactions with activated aromatic compounds (coupling components) like phenols and other anilines. wikipedia.orgorganic-chemistry.org The rate of azo coupling is dependent on the electrophilicity of the diazonium ion. The electron-withdrawing nitro group on the diazonium salt would enhance its electrophilicity, leading to a faster coupling reaction compared to a diazonium salt without such a group. The general mechanism involves the attack of the nucleophilic coupling component on the diazonium ion. stackexchange.comyoutube.com

Thermodynamic Aspects of Reactions:

The thermodynamics of reactions involving this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy (ΔG) and the position of equilibrium.

Reaction Enthalpy (ΔH): The formation of this compound through the nitration of N-butyl-2-methylaniline is an exothermic process, as nitration reactions of aromatic compounds are generally highly exothermic. Conversely, reactions that lead to the formation of highly conjugated and stable products, such as azo dyes derived from this compound, are also thermodynamically favorable, with negative enthalpy changes.

Reaction Entropy (ΔS): Entropy changes in these reactions are often related to the number of molecules involved in the reaction. For instance, in an azo coupling reaction where two molecules combine to form a larger dye molecule, the entropy change is typically negative.

Gibbs Free Energy (ΔG): A negative Gibbs free energy change (ΔG = ΔH - TΔS) indicates a spontaneous reaction. For the synthesis of derivatives from this compound, the reaction conditions (temperature, concentration) are optimized to ensure a negative ΔG for the desired transformation. The stability of the resulting products, such as azo dyes, is reflected in a more negative Gibbs free energy of formation compared to the reactants.

Detailed Research Findings:

While specific quantitative data for this compound is scarce, research on related systems provides valuable insights. For example, kinetic studies on the diazotization of a series of substituted anilines have shown a clear correlation between the basicity of the aniline and the reaction rate. researchgate.net Similarly, Hammett plots for various reactions of substituted anilines consistently demonstrate the predictable influence of electron-donating and electron-withdrawing groups on reaction kinetics. researchgate.netresearchgate.net Computational studies on substituted anilines have also been employed to calculate thermodynamic parameters such as proton affinities and heats of formation, which correlate well with experimental observations of reactivity. acs.org These studies collectively support the qualitative and semi-quantitative analysis of the kinetic and thermodynamic aspects of this compound reactions presented here.

Advanced Applications in Materials Science and Chemical Synthesis

A Pivotal Intermediate in Fine Chemical Synthesis

N-butyl-2-methyl-4-nitroaniline plays a significant role as an intermediate in the synthesis of a variety of valuable chemicals. Its reactive nature and functional groups make it a versatile precursor for creating complex molecules with specific and desirable characteristics.

Precursor in the Production of Dyes and Organic Pigments

The synthesis of azo dyes, a major class of colorants, often involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general chemistry of nitroanilines strongly supports its role as a precursor in this field. Compounds like 2-methyl-4-nitroaniline (B30703), also known as Red Base GL, are important intermediates for organic pigments such as toluidine red. patsnap.com The fundamental process involves the reduction of the nitro group to an amine, which can then be diazotized and coupled to form the azo linkage (-N=N-), the chromophore responsible for the color of these dyes. guidechem.com Patents related to the synthesis of nitroanilines often highlight their importance as intermediates for dyes. google.comgoogle.com The specific shade and properties of the resulting dye can be fine-tuned by the substituents on the aromatic rings, suggesting that the butyl and methyl groups in this compound would influence the final color and solubility characteristics of the pigment.

Building Block for Complex Organic Molecules with Tunable Properties

Nitro-substituted anilines are recognized as valuable building blocks in organic synthesis beyond the realm of dyes. chemicalbook.com They serve as starting materials for the construction of more complex molecules with specific functionalities. The presence of the nitro group, an electron-withdrawing group, and the amino group, an electron-donating group, on the same aromatic ring creates a "push-pull" system that is foundational for developing molecules with interesting optical and electronic properties.

The synthesis of molecules with tunable properties often relies on the modification of a core structure. This compound offers several reaction sites for such modifications. For instance, the amino group can be acylated, alkylated, or used in condensation reactions to build larger molecular frameworks. The nitro group can be reduced to an amine, opening up further synthetic pathways. A US patent describes a process for preparing 3-chloro-5-nitrotoluene from 2-methyl-4-nitroaniline, showcasing its utility in creating substituted aromatic compounds that can serve as intermediates for pharmaceuticals and other specialty chemicals. googleapis.com

Integration into Specialized Material Formulations

The unique properties of this compound and its derivatives make them attractive candidates for incorporation into advanced material formulations, where they can impart specific and desirable characteristics.

Additives for Modifying Specific Material Characteristics